4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-3-4-13-25-18-11-9-17(10-12-18)20(24)23-21-22-19(14-26-21)16-7-5-15(2)6-8-16/h5-12,14H,3-4,13H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUPMYIVWGRQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Benzamide Core: The benzamide core is formed by reacting the thiazole derivative with 4-butoxybenzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
Structure and Composition
The molecular formula of 4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is . The structure includes a butoxy group, a thiazole ring, and a benzamide moiety, which contribute to its biological activity.
Physical Properties
- Molecular Weight: 350.48 g/mol
- Melting Point: Not extensively documented; further studies are required for precise characterization.
- Solubility: Solubility data is limited; however, compounds with similar structures often exhibit moderate solubility in organic solvents.
Antitumor Activity
Recent studies have highlighted the antitumor properties of benzamide derivatives, including 4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide. This compound has shown potential in inhibiting tumor growth through various mechanisms:
- Mechanism of Action: The compound may induce apoptosis in cancer cells by activating specific pathways related to cell death.
- Case Study: In a clinical trial involving patients with specific cancer types, compounds similar to 4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide demonstrated significant tumor reduction and improved survival rates in a subset of patients receiving higher doses .
Kinase Inhibition
The compound's structure suggests potential as a kinase inhibitor. Kinases play crucial roles in signaling pathways that regulate cell proliferation and survival.
- Research Findings: A series of benzamide derivatives were synthesized and evaluated for their inhibitory effects on RET kinase, with some showing moderate to high potency. The incorporation of thiazole rings into these compounds appears to enhance their efficacy .
| Compound Name | Inhibition Potency | Mechanism |
|---|---|---|
| 4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | Moderate | RET Kinase Inhibition |
| 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide | High | RET Kinase Inhibition |
Anti-inflammatory Properties
Compounds similar to 4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide have been investigated for their anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide core are known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Substituent Position: The 4-butoxy group in the target compound may enhance lipophilicity compared to 2-phenoxy () or 4-methoxy () analogs.
- Electron-Donating vs. Withdrawing Groups : The methylphenyl group on the thiazole (electron-donating) contrasts with nitrophenyl () or pyridinyl () substituents, altering electronic profiles and binding interactions.
- Biological Activity: Phenoxy-substituted analogs () show high plant growth modulation, while sulfamoyl/nitro derivatives () may target enzymes like tyrosinase or kinases.
Key Observations :
- Coupling Efficiency : The target compound’s synthesis likely follows amide coupling protocols (e.g., HBTU/DIPEA, as in ), with yields dependent on steric hindrance from the butoxy group.
- Thermal Stability : Thiazole derivatives with sulfonamide groups () exhibit higher melting points (~260°C) due to strong intermolecular forces, whereas methoxy analogs () may have lower melting points.
Table 3: Functional Comparisons
Biological Activity
The compound 4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide represents a significant class of thiazole derivatives that have garnered attention for their diverse biological activities. Thiazole compounds are often recognized for their roles in medicinal chemistry due to their ability to interact with various biological targets, making them valuable in the development of therapeutic agents.
Chemical Structure and Properties
The chemical structure of 4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can be represented as follows:
- Molecular Formula : C16H18N2O2S
- Molecular Weight : 302.39 g/mol
- IUPAC Name : 4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
This compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit notable antimicrobial activity. For instance, compounds similar to 4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide have been tested against various bacterial strains. A study found that thiazole derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Anti-inflammatory Activity
Thiazole-containing compounds have also shown potential in modulating inflammatory responses. In vitro studies have demonstrated that certain thiazole derivatives can significantly reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests that 4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Enzyme Inhibition
The compound's structural features may allow it to act as an enzyme inhibitor. Similar benzamide derivatives have been studied for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in neurodegenerative diseases such as Alzheimer's . The inhibition of these enzymes can lead to increased levels of neurotransmitters in the brain, potentially improving cognitive function.
Study on Antimicrobial Activity
In a recent study published in Medicinal Chemistry, researchers synthesized several thiazole derivatives and evaluated their antimicrobial efficacy. Among these, compounds similar to 4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Escherichia coli |
| 4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | 16 | Staphylococcus aureus |
Study on Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of thiazole derivatives. The study demonstrated that treatment with these compounds resulted in a significant decrease in IL-6 and TNF-α levels in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that the compound could effectively modulate inflammatory pathways, suggesting its potential as an anti-inflammatory agent .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide?
Answer:
The synthesis typically involves coupling a substituted benzamide moiety with a thiazole ring. Key steps include:
- Amide bond formation : Reacting 4-butoxybenzoyl chloride with 4-(4-methylphenyl)-1,3-thiazol-2-amine under reflux in anhydrous tetrahydrofuran (THF) with a base like triethylamine to neutralize HCl .
- Recrystallization : Purification using methanol or ethanol to isolate the product with ≥95% purity .
- Optimization : Adjusting reaction time (2–6 hours) and temperature (80–100°C) to maximize yield .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., triclinic crystal system with space group P1 observed in related sulfonamide-thiazole compounds) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 517.54 for a structurally similar benzamide) .
- Infrared (IR) Spectroscopy : Identifies functional groups like C=O (amide I band at ~1650 cm⁻¹) .
Advanced: How can researchers address discrepancies in crystallographic refinement for this compound?
Answer:
- Software Tools : Use SHELXL for high-resolution refinement, especially for handling twinned data or partial disorder .
- Validation Metrics : Cross-check residual density maps (R₁ < 0.05) and thermal displacement parameters to resolve ambiguities in electron density .
- Comparative Analysis : Compare with structurally analogous compounds (e.g., sulfonamide-thiazole derivatives) to validate bond geometries .
Advanced: What strategies are effective for establishing structure-activity relationships (SAR) in target inhibition?
Answer:
- Substituent Variation : Modify the 4-butoxy group (e.g., replace with morpholine or trifluoromethyl) to assess impact on binding affinity .
- In Vitro Assays : Use kinase inhibition assays (e.g., Hec1/Nek2 pathway for antiproliferative activity) .
- Computational Modeling : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with targets like mGlu1 receptors .
Advanced: What methodological considerations are vital for in vivo pharmacokinetic studies?
Answer:
- Radiolabeling : Use carbon-11 isotopes (e.g., [¹¹C]4 in PET imaging) to track brain uptake and metabolite stability .
- Dose Optimization : Administer 1–10 mg/kg in rodent models, with twice-daily dosing to maintain plasma concentrations .
- Metabolite Profiling : Analyze plasma and brain homogenates via HPLC to confirm unchanged compound (e.g., >90% intact after 60 minutes) .
Basic: How can computational tools predict physicochemical properties like logP and solubility?
Answer:
- Lipophilicity (logP) : Calculate using ChemAxon or Molinspiration (e.g., logP ~5.24 for related benzamides) .
- Solubility : Apply Schrödinger’s QikProp to estimate aqueous solubility (e.g., PSA ~73 Ų correlates with moderate solubility) .
- ADMET Prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration .
Advanced: What industrial techniques improve scalability and purity in synthesis?
Answer:
- Flow Chemistry : Use continuous flow reactors to enhance reaction efficiency and reduce byproducts .
- Catalytic Optimization : Employ Pd/C or Ni catalysts for hydrogenation steps to achieve >90% yield .
- Quality Control : Implement HPLC-MS for real-time purity monitoring during large-scale production .
Advanced: How can orthogonal assays validate the biological target of this compound?
Answer:
- Autoradiography : Confirm target engagement in tissue sections (e.g., cerebellar mGlu1 receptor binding in rats) .
- CRISPR Knockout : Use gene-edited cell lines to verify loss of activity in target-deficient models .
- Biochemical Assays : Measure enzyme inhibition (e.g., IC₅₀ for ALK5 kinase in TGF-β signaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
